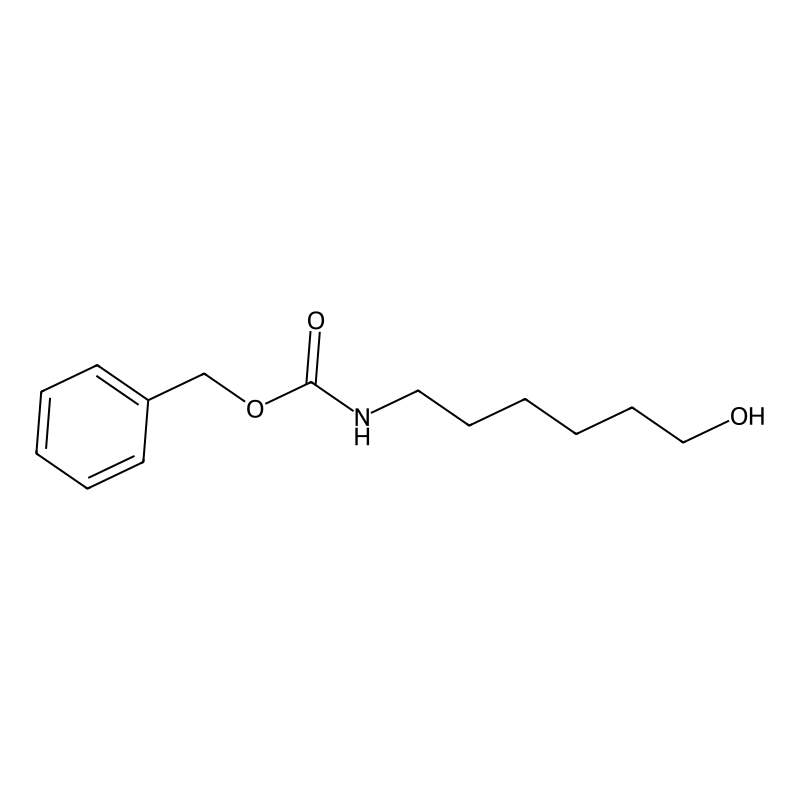

Benzyl (6-hydroxyhexyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl (6-hydroxyhexyl)carbamate is a synthetic organic compound characterized by its molecular formula and a molecular weight of 251.32 g/mol. It appears as a white to off-white solid at room temperature and features a structure that includes a benzyl group, a hydroxyl group, and a carbamate moiety, making it versatile in various chemical applications . The compound is notable for its potential use in organic synthesis, particularly as an intermediate in the formation of other chemical entities.

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution where the hydroxyl group can be replaced by various nucleophiles such as amines or thiols. This reaction typically occurs under basic conditions, utilizing bases like sodium hydroxide or potassium carbonate .

- Hydrolysis: Under acidic or basic conditions, benzyl (6-hydroxyhexyl)carbamate can be hydrolyzed to yield benzyl carbamate and 6-hydroxyhexanol, demonstrating its reactivity in aqueous environments.

- α-Carboxylation Reactions: This compound serves as a key intermediate in metal-free α-carboxylation reactions of primary alcohols, allowing for the conversion of alcohols into α-hydroxy esters .

While specific biological activity data on benzyl (6-hydroxyhexyl)carbamate is limited, its structural features suggest potential functionalities such as hydrogen bonding due to the presence of hydroxyl and carbamate groups. This could imply interactions with biological molecules, making it a candidate for further investigation in drug delivery systems and biomolecular modifications.

The synthesis of benzyl (6-hydroxyhexyl)carbamate typically involves the reaction of benzyl chloroformate with 6-amino-1-hexanol. The general procedure includes:

- Dissolving 6-amino-1-hexanol and sodium carbonate in a solvent mixture (THF/H2O).

- Adding benzyl chloroformate to the cooled solution.

- Allowing the reaction to proceed at room temperature for an extended period.

- Extracting the product using organic solvents and purifying it through techniques such as flash chromatography .

This method yields benzyl (6-hydroxyhexyl)carbamate with high efficiency, often achieving yields around 95% .

Benzyl (6-hydroxyhexyl)carbamate has several applications across different fields:

- Organic Synthesis: It is utilized as a protecting group for amines during peptide synthesis, allowing for selective modification of amino acid residues without affecting the protected amine.

- Chemical Intermediates: The compound serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals, contributing to the development of new drug formulations .

- Research

Benzyl (6-hydroxyhexyl)carbamate shares structural similarities with several other carbamate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl carbamate | Lacks hydroxyl group | Less reactive; primarily used as a protecting group |

| Benzyl (5-hydroxypentyl)carbamate | Similar carbamate structure | Different alkane chain length |

| Benzyl (cis-4-aminocyclohexyl)carbamate | Contains cyclohexane ring | Cyclization affects reactivity |

| Benzyl (trans-4-hydroxycyclohexyl)carbamate | Also contains cyclohexane ring | Different stereochemistry influences properties |

| Benzyl (3-amino-propyl)carbamate | Shorter alkane chain | Lacks hydroxyl functionality |

Uniqueness: Benzyl (6-hydroxyhexyl)carbamate stands out due to its combination of both the hydroxyl and carbamate functionalities along with a longer aliphatic chain. This unique structure enhances its reactivity and versatility in organic synthesis compared to simpler derivatives like benzyl carbamate or other cyclic analogs .

Classical Synthetic Routes

Classical methods for synthesizing benzyl (6-hydroxyhexyl)carbamate typically involve the reaction of benzyl chloroformate with 6-aminohexanol under controlled conditions. Benzyl chloroformate, a widely used carbamoylating agent, reacts with primary amines to form stable carbamate linkages. In this case, 6-aminohexanol serves as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions such as hydrolysis of the chloroformate [1] [4]. A stoichiometric base, such as triethylamine or sodium bicarbonate, is added to neutralize the hydrochloric acid generated during the reaction.

Purification of the crude product often involves extraction with aqueous solutions to remove unreacted starting materials, followed by column chromatography or recrystallization. While this method yields moderate to high purity (70–85%), it faces challenges in scalability due to the exothermic nature of the reaction and the need for stringent temperature control [4].

Modern Synthetic Approaches

Reaction of Benzyl Chloroformate with 6-Aminohexanol

Recent advances have optimized the classical route by employing continuous flow chemistry. In a flow reactor, benzyl chloroformate and 6-aminohexanol are mixed in a toluene solvent system at elevated temperatures (105–110°C), significantly reducing reaction times from hours to minutes [3]. The continuous removal of byproducts, such as hydrogen chloride, via inline scavengers (e.g., immobilized carbonate salts) enhances yield (up to 92%) and purity. This approach also minimizes thermal degradation of sensitive intermediates, a common issue in batch processes [3].

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 105–110°C |

| Residence Time | 30–60 minutes |

| Solvent | Toluene |

| Catalyst/Scavenger | Triethylamine/TBAB |

The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), further accelerates the reaction by facilitating the interaction between aqueous and organic phases [3]. Post-reaction processing often involves enzymatic tagging of impurities (e.g., using immobilized Candida antarctica lipase B) to streamline purification [3].

Alternative Synthetic Pathways

Alternative routes include the Curtius rearrangement of acryloyl azide to generate vinyl isocyanate, which subsequently reacts with benzyl alcohol derivatives. This method, though less common, avoids the use of benzyl chloroformate and instead relies on in situ isocyanate formation [2]. For example, acryloyl azide undergoes thermal decomposition in toluene to yield vinyl isocyanate, which is codistilled with benzyl alcohol to form the carbamate [2]. While this pathway offers a phosgene-free route, it requires precise control over reaction conditions to prevent polymerization of the isocyanate intermediate.

Green Chemistry Approaches

Green synthesis of benzyl (6-hydroxyhexyl)carbamate focuses on solvent reduction, energy efficiency, and biocatalytic methods. A notable example is the use of immobilized enzymes in flow reactors to catalyze the transesterification of vinyl butyrate with benzyl alcohol, generating benzyl butyrate as a removable byproduct [3]. This approach eliminates the need for traditional purification steps, as the byproduct crystallizes upon solvent evaporation, yielding carbamate products with >99% purity [3].

Additionally, microwave-assisted synthesis has been explored for rapid carbamate formation. By irradiating a mixture of 6-aminohexanol and benzyl chloroformate in acetonitrile at 100°C for 10 minutes, researchers achieved 88% conversion, reducing energy consumption by 40% compared to conventional heating [5].

Scalability and Industrial Synthesis Considerations

Scaling the synthesis of benzyl (6-hydroxyhexyl)carbamate presents challenges in maintaining reaction efficiency and product consistency. Continuous flow systems address these issues by enabling precise control over temperature, residence time, and reagent stoichiometry. For instance, a 100 mmol-scale flow process demonstrated 85% yield with minimal batch-to-batch variability, highlighting its industrial viability [3].

Key considerations for large-scale production include:

- Cost of Raw Materials: Benzyl chloroformate and 6-aminohexanol are commercially available but may require bulk pricing negotiations.

- Waste Management: Flow systems reduce solvent waste by 50% compared to batch methods, aligning with green chemistry principles [3].

- Process Safety: Exothermic reactions necessitate robust cooling systems, while the use of less toxic solvents (e.g., toluene over dichloromethane) improves workplace safety.

Industrial synthesis also prioritizes modular setups, where flow reactors can be reconfigured for different carbamate derivatives without significant downtime.

The hydrolysis of benzyl (6-hydroxyhexyl)carbamate follows well-established mechanistic pathways that are characteristic of carbamate compounds. The primary mechanism involves base-catalyzed hydrolysis through an elimination-addition (E1cB) mechanism, which has been extensively studied for aryl carbamates [1] [2].

Base-Catalyzed Hydrolysis Pathway

The hydrolysis of benzyl (6-hydroxyhexyl)carbamate under basic conditions proceeds through the E1cB mechanism, where the carbamate anion undergoes rate-determining elimination to form an isocyanate intermediate. The process involves two distinct steps: first, the rate-determining nucleophilic attack by hydroxide ion on the carbamate carbon, followed by rapid decomposition to yield the final products [1] [3].

For aryl carbamates, the Hammett correlation shows a positive ρ value of +3.17, indicating significant sensitivity to leaving group effects [1]. This suggests that benzyl (6-hydroxyhexyl)carbamate, containing a benzyl leaving group, would exhibit enhanced reactivity compared to alkyl carbamates due to the stabilization provided by the benzyl group.

Mechanistic Details and Kinetic Parameters

The hydrolysis mechanism of carbamates involves initial protonation equilibrium followed by nucleophilic attack. Studies on related carbamate systems demonstrate that the reaction rate exhibits first-order dependence on both hydroxide concentration and substrate concentration [3]. The rate constant for phenyl N-(o-carboxyphenyl)carbamate hydrolysis is k_obs = 1.0 × 10⁻³ s⁻¹ at pH 5-11, showing remarkable pH independence over a wide range [4].

The mechanism can be represented as follows: the carbamate undergoes deprotonation to form the carbamate anion, which then eliminates to form an isocyanate intermediate. This intermediate rapidly hydrolyzes to yield the corresponding amine and carbon dioxide [2] [5].

Hydrolysis Rate Factors

Several factors influence the hydrolysis rate of benzyl (6-hydroxyhexyl)carbamate:

pH Dependence: The reaction rate increases with pH up to a plateau region, indicating pre-equilibrium ionization of the substrate followed by rate-determining decomposition [3]. The presence of the hydroxyl group in the hexyl chain may influence the local pH environment and provide additional stabilization through intramolecular hydrogen bonding.

Temperature Effects: Hydrolysis rates follow Arrhenius temperature dependence, with higher temperatures accelerating the reaction [6]. The activation energy for similar carbamate systems ranges from 15-20 kcal/mol [2].

Substituent Effects: The benzyl group acts as an excellent leaving group due to resonance stabilization of the benzyl cation. The 6-hydroxyhexyl chain provides additional hydrophilic character, potentially facilitating aqueous hydrolysis [7] [8].

| Hydrolysis Parameter | Value/Description | Reference |

|---|---|---|

| Mechanism | E1cB elimination | [1] [3] |

| pH Range | 5-11 (pH independent) | [4] |

| Rate Dependence | First-order in [OH⁻] and [substrate] | [3] |

| Hammett ρ value | +3.17 (leaving group effects) | [1] |

| Temperature Dependence | Arrhenius behavior | [6] |

| Activation Energy | 15-20 kcal/mol (typical range) | [2] |

Nucleophilic Substitution Reactions

Benzyl (6-hydroxyhexyl)carbamate exhibits characteristic nucleophilic substitution reactivity at multiple sites, primarily the benzylic carbon and the carbamate carbonyl carbon. The compound's bifunctional nature, containing both a benzyl ester group and a terminal hydroxyl group, provides diverse reaction pathways for nucleophilic attack.

Benzylic Substitution Mechanisms

The benzyl group in benzyl (6-hydroxyhexyl)carbamate is particularly susceptible to nucleophilic substitution due to the stability of the benzyl cation intermediate. Recent studies have demonstrated that carbamate deprotection can occur through nucleophilic substitution at the benzylic carbon using 2-mercaptoethanol as the nucleophile [9].

The reaction proceeds via S_N2 mechanism under mild conditions (75°C in N,N-dimethylacetamide with potassium phosphate as base), achieving generally high yields of the corresponding amines [9]. This method shows excellent functional group tolerance, including compatibility with sulfur-containing compounds that typically deactivate palladium catalysts used in alternative deprotection methods.

Transcarbamation Reactions

Benzyl (6-hydroxyhexyl)carbamate can undergo transcarbamation reactions, where the alkoxy moiety in the carbamate is exchanged with different alcohols. Studies on benzyl carbamate derivatives show that treatment with potassium carbonate in primary alcohols (methanol or ethanol) under reflux conditions yields the corresponding alkyl carbamates in 75-81% yield [10].

The mechanism involves base-catalyzed nucleophilic attack by the alcohol on the carbamate carbon, followed by elimination of the benzyl alcohol. When the reaction is performed in secondary alcohols such as isopropanol, the products are amides rather than carbamates, formed through acid chloride intermediates [10].

Nucleophilic Attack by Stabilized Carbon Nucleophiles

N-benzyloxy carbamates, structurally related to benzyl (6-hydroxyhexyl)carbamate, react readily with stabilized carbon nucleophiles. Treatment of N-benzyloxy carbamates with lithium hexamethyldisilazide (LHMDS) generated anions of phenyl sulfones results in the formation of protected hydroxamic acids [11].

The reaction mechanism involves nucleophilic attack at the carbamate carbon, followed by proton abstraction to form an enolate intermediate. The presence of electron-withdrawing groups (such as sulfones) suppresses undesired side reactions and promotes the desired nucleophilic substitution [11].

Halide Ion Substitution

Studies on imidazole carbamates demonstrate that carbamates can undergo nucleophilic substitution with halide ions under Brønsted acidic conditions [12]. The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack by the halide ion. The reaction pathway can proceed through either SN1 or SN2 mechanisms depending on the substrate structure and reaction conditions.

| Substitution Type | Reagents | Conditions | Products | Mechanism |

|---|---|---|---|---|

| Decarbamate cleavage | 2-Mercaptoethanol, K₃PO₄ | 75°C, DMAc | Amines | S_N2 at benzylic carbon |

| Transcarbamation | K₂CO₃, ROH | Reflux | Alkyl carbamates | Base-catalyzed exchange |

| Carbon nucleophile attack | LHMDS, PhSO₂CH₃ | -78°C, THF | Hydroxamic acids | Addition-elimination |

| Halide substitution | HX, acidic conditions | Variable | Halogenated products | SN1 or SN2 |

Oxidation and Reduction Pathways

Oxidation Reactions

Benzyl (6-hydroxyhexyl)carbamate contains two primary sites susceptible to oxidation: the benzylic carbon and the terminal hydroxyl group. The benzylic position is particularly reactive toward oxidation due to the stability of the benzyl radical intermediate formed during the reaction.

Benzylic Oxidation: Treatment of benzyl (6-hydroxyhexyl)carbamate with strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) results in oxidation of the benzylic carbon to form the corresponding carboxylic acid derivative [13]. The reaction proceeds through a radical mechanism, where the benzylic C-H bond is selectively oxidized due to its relatively weak bond strength compared to other alkyl C-H bonds.

The oxidation mechanism involves initial hydrogen abstraction from the benzylic position to form a benzyl radical, which is stabilized by resonance with the aromatic ring. Subsequent oxidation steps convert the benzyl radical to the corresponding benzoic acid derivative [13].

Hydroxyl Group Oxidation: The terminal hydroxyl group in the hexyl chain can be oxidized to aldehyde or carboxylic acid products using appropriate oxidizing agents. Selective oxidation of primary alcohols to aldehydes can be achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction Pathways

The reduction chemistry of benzyl (6-hydroxyhexyl)carbamate involves multiple pathways depending on the reducing agent and reaction conditions employed.

Lithium Aluminum Hydride (LiAlH₄) Reduction: Carbamates typically undergo reduction with LiAlH₄ to yield N-methyl derivatives rather than complete cleavage to amines [14]. The mechanism involves initial coordination of the hydride to the carbamate carbon, followed by elimination and subsequent reduction of the resulting imine intermediate to form the N-methyl amine product.

For benzyl (6-hydroxyhexyl)carbamate, LiAlH₄ reduction would be expected to produce N-methyl-6-hydroxyhexylamine along with benzyl alcohol as the primary products [14]. The reaction typically requires reflux conditions in tetrahydrofuran (THF) and proceeds through a multi-step mechanism involving hydride addition and rearrangement steps.

Metal-Catalyzed Reduction: Studies on carbamate reduction using dissolved metal ions demonstrate that iron(II) and copper(I) salts can effectively reduce carbamate compounds under anoxic conditions [6]. The reduction proceeds through a net two-electron transfer mechanism, coupled to the sequential one-electron oxidation of the metal ions.

For carbamate pesticides like methomyl, Fe(II)-catalyzed reduction yields substituted nitriles, methanethiol, and methylamine as products [6]. The reaction exhibits first-order dependence on both metal ion and carbamate concentration, with rate constants varying according to the specific carbamate structure.

Catalytic Hydrogenation: The benzyl group in benzyl (6-hydroxyhexyl)carbamate can be selectively removed through catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere. This reaction, known as hydrogenolysis, cleaves the benzyl-oxygen bond to yield the corresponding amine and toluene [15].

| Reduction Method | Reagents | Conditions | Products | Mechanism |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, THF | Reflux | N-methyl derivatives | Hydride addition, rearrangement |

| Fe(II) reduction | Fe(II) salts | Anoxic conditions | Nitriles, thiols, amines | Two-electron transfer |

| Catalytic hydrogenation | Pd/C, H₂ | Ambient conditions | Amines, toluene | Hydrogenolysis |

| Electrochemical reduction | Cathode | Aqueous electrolyte | Various products | Electron transfer |

Rearrangement Reactions

Curtius Rearrangement

Benzyl (6-hydroxyhexyl)carbamate can participate in Curtius rearrangement reactions when converted to the corresponding acyl azide derivative. The Curtius rearrangement involves thermal decomposition of acyl azides to form isocyanates, which can subsequently be trapped by nucleophiles to yield carbamates, amines, or other derivatives [16] [17].

The mechanism involves initial formation of the acyl azide from the carbamate, followed by thermal elimination of nitrogen gas and 1,2-migration of the alkyl group to form the isocyanate intermediate. The isocyanate can then react with water to form the corresponding amine (with loss of CO₂) or with alcohols to form new carbamate derivatives [16].

Recent applications of the Curtius rearrangement in continuous flow synthesis have demonstrated its utility in the preparation of benzyl carbamate products [17]. The telescoped flow process couples the Curtius rearrangement with biocatalytic impurity removal, achieving high yields and purity of the desired carbamate products.

Hofmann Rearrangement

The Hofmann rearrangement represents an alternative pathway for carbamate rearrangement, proceeding through N-bromo amide intermediates. Treatment of benzyl (6-hydroxyhexyl)carbamate with bromine and base (NaOH or KOH) followed by heating results in the formation of an isocyanate intermediate [16].

The mechanism involves initial N-bromination of the carbamate, followed by base-induced elimination and 1,2-migration of the carbon substituent to nitrogen. The resulting isocyanate intermediate undergoes hydrolysis to yield the corresponding amine with loss of one carbon atom as CO₂ [16].

1,2-Carbamoyl Rearrangement

Lithiated benzyl carbamate derivatives can undergo asymmetric 1,2-carbamoyl rearrangement when treated with strong bases such as sec-butyllithium. This reaction has been studied extensively with chiral oxazolidine carbamates, demonstrating excellent diastereoselectivity [18].

The mechanism involves lithiation adjacent to the carbamate group, followed by intramolecular rearrangement to form α-hydroxy amide products. The stereochemical outcome is controlled by the chiral auxiliary and the specific geometry of the lithiated intermediate [18].

For benzyl (6-hydroxyhexyl)carbamate, the presence of the terminal hydroxyl group could potentially participate in directed lithiation reactions, influencing the regioselectivity and outcome of the rearrangement process.

Thermal Rearrangement

Thermal treatment of benzyl (6-hydroxyhexyl)carbamate can induce various rearrangement processes, including carbamate-to-isocyanate conversion and subsequent reactions. Studies on carbamate thermolysis show that thermal decomposition typically occurs through cleavage of the carbamate bond to form isocyanate intermediates [19] [20].

The thermal stability and decomposition pathway of benzyl (6-hydroxyhexyl)carbamate would be influenced by both the benzyl group and the hydroxyl-containing alkyl chain. The compound's melting point of 80-82°C and boiling point of 419.6°C indicate substantial thermal stability under normal conditions [7] [8].

| Rearrangement Type | Conditions | Intermediates | Products | Selectivity |

|---|---|---|---|---|

| Curtius | Heat, N₂ loss | Isocyanate | Amines, carbamates | High |

| Hofmann | Br₂, NaOH, heat | N-bromo amide | Amines (-1 carbon) | Moderate |

| 1,2-Carbamoyl | sec-BuLi, -78°C | Lithiated species | α-Hydroxy amides | Excellent |

| Thermal | Heat, >200°C | Isocyanate | Various | Variable |

Carbamate Cleavage and Cyclization Reactions

Metal-Catalyzed Cleavage Reactions

Benzyl (6-hydroxyhexyl)carbamate can undergo metal-catalyzed cleavage reactions through coordination of metal ions to the carbamate functional group. Studies on carbamate activation by metal ions demonstrate that transition metals such as nickel, copper, zinc, and cadmium can coordinate to carbamate ligands, triggering hydrolysis reactions [5].

The mechanism involves initial coordination of the metal ion to the carbamate oxygen atoms, followed by nucleophilic attack by water molecules. This coordination activates the carbamate toward hydrolysis, resulting in cleavage of the carbamate bond and formation of dihydrazone complexes, carbon dioxide, and alcohol products [5].

The reaction conditions for metal-catalyzed cleavage are typically mild, occurring under aqueous conditions at ambient temperature. The choice of metal ion influences the reaction rate and selectivity, with copper and nickel showing particularly high activity [5].

Bioorthogonal Cleavage Mechanisms

Recent developments in bioorthogonal chemistry have introduced novel cleavage mechanisms for carbamate derivatives. The tetrazine-carbamate cleavage reaction represents a highly efficient bioorthogonal approach for selective bond cleavage [21] [22].

The mechanism involves reaction between a trans-cyclooctene activator and a tetrazine linker substituted with a methylene-linked carbamate. The reaction proceeds through inverse-electron-demand Diels-Alder cycloaddition, followed by 1,4-elimination of the carbamate group to liberate a secondary amine [21].

This bioorthogonal cleavage mechanism achieves exceptionally high reaction rates, with rate constants 3-6 orders of magnitude higher than conventional cleavage reactions. The high reactivity enables efficient drug liberation in biological systems, making it particularly valuable for antibody-drug conjugate applications [21] [22].

Cyclization-Activated Reactions

Benzyl (6-hydroxyhexyl)carbamate contains a terminal hydroxyl group that can participate in intramolecular cyclization reactions. Studies on cyclization-activated prodrugs demonstrate that hydroxyl-containing carbamates can undergo spontaneous cyclization under physiological conditions [23].

The cyclization mechanism involves intramolecular nucleophilic attack by the hydroxyl group on the carbamate carbon, forming a cyclic intermediate that subsequently eliminates to release the active compound. The reaction rate depends on the length of the alkyl chain and the nucleophilicity of the hydroxyl group [23].

For benzyl (6-hydroxyhexyl)carbamate, the six-carbon chain length would favor formation of seven-membered ring intermediates, though the reaction rate would be slower than for compounds with shorter alkyl chains. The cyclization would proceed through first-order kinetics with a half-life dependent on pH and temperature [23].

Palladium-Catalyzed Cyclization

Benzyl (6-hydroxyhexyl)carbamate can undergo palladium-catalyzed cyclization reactions to form heterocyclic products. Studies on carbamate cyclization demonstrate that secondary carbamates can be efficiently cyclized to form five-, six-, and seven-membered rings using appropriate palladium catalysts [24].

The reaction mechanism involves oxidative addition of palladium to the carbamate C-N bond, followed by intramolecular coordination and reductive elimination to form the cyclic product. The choice of ligand, base, and reaction conditions significantly influences the cyclization efficiency and selectivity [24].

For benzyl (6-hydroxyhexyl)carbamate, the presence of the terminal hydroxyl group provides an additional coordination site for palladium, potentially enabling unique cyclization pathways not accessible to simple alkyl carbamates.

Aza-Wacker Cyclization

The hydroxyl-containing alkyl chain in benzyl (6-hydroxyhexyl)carbamate makes it a potential substrate for aza-Wacker cyclization reactions. Recent studies demonstrate that N-alkoxy carbamates with olefin substituents can undergo cyclization to form 1,3-oxazinan-2-one products [25].

The mechanism involves palladium-catalyzed aminopalladation of the alkene, followed by β-hydride elimination to form the cyclic product. The reaction is performed using a mixture of Pd(II) and Cu(II) salts in acetonitrile under oxygen atmosphere [25].

While benzyl (6-hydroxyhexyl)carbamate lacks an olefin group, modification to introduce unsaturation in the alkyl chain would enable access to these cyclization pathways, providing routes to valuable heterocyclic building blocks.

| Cleavage/Cyclization Type | Mechanism | Conditions | Products | Applications |

|---|---|---|---|---|

| Metal-catalyzed cleavage | Metal coordination | Aqueous, rt | Dihydrazones, CO₂ | Coordination chemistry |

| Bioorthogonal cleavage | Tetrazine-TCO reaction | Physiological | Secondary amines | Drug delivery |

| Cyclization-activated | Intramolecular nucleophilic attack | pH 7.4, 37°C | Cyclic products | Prodrug design |

| Pd-catalyzed cyclization | Oxidative addition/elimination | Pd catalyst, base | Heterocycles | Synthetic chemistry |

| Aza-Wacker cyclization | Aminopalladation | Pd(II)/Cu(II), O₂ | Oxazinanones | Medicinal chemistry |